molecular formula C15H16BrNO2 B2441053 4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol CAS No. 1223888-21-8

4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol

Cat. No. B2441053
M. Wt: 322.202
InChI Key: AKRWXUKAMBVYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol” is a biochemical used for proteomics research . Its molecular formula is C15H16BrNO2 and its molecular weight is 322.2 .

Scientific Research Applications

Photodynamic Therapy Application

A study introduced new zinc phthalocyanine derivatives substituted with Schiff base groups, characterized for their photophysical and photochemical properties. These derivatives exhibited significant potential as Type II photosensitizers for cancer treatment in photodynamic therapy, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antioxidant Activities

Research on bromophenol derivatives from the red alga Rhodomela confervoides revealed their potential in anticancer and antioxidant activities. Though some compounds showed moderate activity against human cancer cell lines and microorganisms, their structural elucidation contributes to understanding the bioactive potential of bromophenol derivatives (Zhao et al., 2004).

Carbonic Anhydrase Inhibition

Another study focused on the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. These compounds, including natural bromophenols and synthesized derivatives, demonstrated inhibitory potencies against human carbonic anhydrase isozymes, suggesting their potential use in treating conditions like glaucoma, epilepsy, and osteoporosis (Akbaba et al., 2013).

Synthesis and Biological Activities

Further research on synthesized methylated and acetylated derivatives of natural bromophenols indicated their significant antioxidant and anticancer activities at the cellular level. These derivatives ameliorated oxidative damage and showed potential in inducing apoptosis in cancer cells, highlighting their therapeutic potential (Dong et al., 2022).

properties

IUPAC Name

4-bromo-2-[[(4-methoxyphenyl)methylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-19-14-5-2-11(3-6-14)9-17-10-12-8-13(16)4-7-15(12)18/h2-8,17-18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRWXUKAMBVYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol

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